molecular formula C8H3BrFNO2 B1341299 5-Bromo-7-fluoroindoline-2,3-dione CAS No. 874830-75-8

5-Bromo-7-fluoroindoline-2,3-dione

Cat. No. B1341299
CAS RN: 874830-75-8
M. Wt: 244.02 g/mol
InChI Key: YLDKCLPACIIYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoroindoline-2,3-dione, also known as 5-bromo-7-fluoroindoline, is an important synthetic organic compound with a wide range of applications in the pharmaceutical, biotechnological, and chemical industries. It is used as an intermediate in the synthesis of various drugs, as a reagent for the synthesis of other compounds, and as a catalyst in certain chemical reactions. 5-Bromo-7-fluoroindoline has been studied extensively for its unique properties and potential applications in the fields of medicine, biotechnology, and chemistry.

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, especially colorectal cancer. The effectiveness of 5-FU, often enhanced by folinic acid, underscores the significance of fluorinated molecules in chemotherapeutic regimens (J. Abbruzzese & B. Levin, 1989; B. Mohelníková-Duchoňová et al., 2014). These studies highlight the pivotal role of fluorinated agents in enhancing treatment outcomes through specific molecular mechanisms targeting cancer cell proliferation.

Fluorinated Dyes and Materials

Fluorinated compounds are also extensively used in the development of high-quality dyes and materials with unique optical properties. Diketopyrrolopyrroles, which could share structural motifs with "5-Bromo-7-fluoroindoline-2,3-dione", are examples of such compounds with applications ranging from pigments to organic electronics (M. Grzybowski & D. Gryko, 2015). The synthesis and modification of these fluorinated compounds are essential for creating materials with tailored optical and electronic properties.

Mechanism of Action

While the mechanism of action for “5-Bromo-7-fluoroindoline-2,3-dione” is not explicitly mentioned, similar compounds such as bis-isatin derivatives have been found to inhibit DJ-1 deglycase, a protein involved in tumorigenesis and cancer progression .

properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKCLPACIIYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588465
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874830-75-8
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874830-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.